4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid
Overview
Description
“4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid” is a chemical compound with the CAS Number: 450368-33-9 . It has a molecular weight of 229.26 . The compound is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C9H11NO4S . The InChI Code for this compound is 1S/C9H11NO4S/c1-6-3-4-7 (9 (11)12)5-8 (6)10-15 (2,13)14/h3-5,10H,1-2H3, (H,11,12) .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and density are not available in the sources I have access to .Safety and Hazards
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. This suggests that 4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid may interact with its targets through the formation or breaking of carbon-carbon bonds.
Biochemical Analysis
Biochemical Properties
4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with beta-lactamase, an enzyme found in Escherichia coli The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding how this compound can be used to study cellular functions and potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to inhibition or activation of their activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. Understanding these molecular mechanisms is crucial for elucidating the compound’s effects on cellular processes and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic effects . It is essential to determine the appropriate dosage for specific applications to avoid adverse effects and ensure the compound’s efficacy in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, this compound can be metabolized by specific enzymes, leading to the formation of metabolites that can further influence cellular processes . Understanding these metabolic pathways is crucial for elucidating the compound’s effects on cellular function and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is essential for determining the compound’s effects on cellular function and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its effects on cellular processes and potential therapeutic applications.
Properties
IUPAC Name |
4-methyl-3-[methyl(methylsulfonyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-7-4-5-8(10(12)13)6-9(7)11(2)16(3,14)15/h4-6H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNWGEXSRHSNJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N(C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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